2-Bromo-5-(trifluoromethyl)mandelic acid
Description
2-Bromo-5-(trifluoromethyl)mandelic acid is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at the 5-position and a hydroxyl (-OH) group adjacent to a carboxylic acid (-COOH) moiety. Its structure combines electrophilic (bromine) and electron-withdrawing (-CF₃) groups, making it a versatile intermediate in pharmaceutical synthesis and organocatalysis.
Properties
Molecular Formula |
C9H6BrF3O3 |
|---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
PADXAIUBOAXZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)mandelic acid typically involves the bromination of 5-(trifluoromethyl)mandelic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(trifluoromethyl)mandelic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)mandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-Bromo-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with specific molecular targets. For instance, its bromine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Positional Isomerism: 2-Bromo vs. 3-Bromo Derivatives
The position of the bromine atom significantly influences reactivity and applications:
- 3-Bromo-5-(trifluoromethyl)mandelic acid (CAS 1214339-37-3) is documented with 95% purity and is commercially available as a building block . The 3-bromo isomer may exhibit different steric and electronic effects compared to the 2-bromo variant, altering its suitability for cross-coupling reactions or chiral resolutions.
- 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 927637-85-2) lacks the hydroxyl group of mandelic acid but shares the bromine and -CF₃ substituents. It is used in Suzuki-Miyaura couplings (e.g., to synthesize dibenzopyranones) , highlighting the importance of bromine positioning in directing reactivity.
Table 1: Key Properties of Brominated Trifluoromethyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)mandelic acid | Not available | C₉H₆BrF₃O₃ | 299.05 | -OH, -COOH, -Br, -CF₃ |
| 3-Bromo-5-(trifluoromethyl)mandelic acid | 1214339-37-3 | C₉H₆BrF₃O₃ | 299.05 | -OH, -COOH, -Br, -CF₃ |
| 2-Bromo-5-(trifluoromethyl)benzoic acid | 927637-85-2 | C₈H₄BrF₃O₂ | 269.02 | -COOH, -Br, -CF₃ |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | C₈H₄BrF₃O | 253.02 | -CHO, -Br, -CF₃ |
Functional Group Variations
Carboxylic Acid Derivatives :
- 2-Bromo-5-(trifluoromethyl)benzoic acid is esterified to methyl or ethyl esters (e.g., methyl 2-bromo-5-(trifluoromethyl)benzoate, 95% yield) for use in cross-coupling reactions . The mandelic acid derivative’s additional -OH group may enhance hydrogen bonding, affecting solubility and chiral recognition.
- 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS 1214327-53-3) replaces the hydroxyl group with an acetic acid chain, broadening its utility in alkylation or amidation reactions .
Boronic Acids :
Physicochemical Properties
- Solubility and Stability :
- Boronic acids (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid) require cold storage to prevent decomposition , whereas mandelic acid derivatives may be stable at room temperature but prone to oxidation due to the -OH group.
- The trifluoromethyl group enhances lipophilicity, improving membrane permeability in bioactive compounds .
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